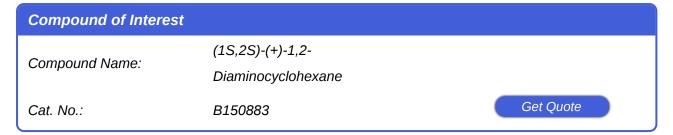




# Preparation of Jacobsen's catalyst using (1S,2S)-(+)-1,2-Diaminocyclohexane

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An Application Note on the Preparation of Jacobsen's Catalyst using **(1S,2S)-(+)-1,2- Diaminocyclohexane** 

#### Introduction

Jacobsen's catalyst, chemically known as N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, is a chiral coordination compound renowned for its efficacy in catalyzing asymmetric reactions.[1] Developed by Eric Jacobsen and his colleagues, this catalyst has become a cornerstone in modern organic synthesis, particularly for the enantioselective epoxidation of unfunctionalized alkenes.[2][3] The ability to selectively produce one enantiomer of an epoxide is of paramount importance in the pharmaceutical industry, where the chirality of a molecule can dictate its biological activity.[1] Enantiomerically pure epoxides serve as versatile building blocks for synthesizing complex, biologically active compounds, including pharmaceuticals like the anti-cancer drug Taxol.[1]

The catalyst's structure features a central manganese(III) ion coordinated to a tetradentate salen-type ligand. The chirality of the catalyst, and thus its stereochemical control, is derived from the C<sub>2</sub>-symmetric (1S,2S)-(+)-1,2-Diaminocyclohexane backbone of the ligand.[1] The bulky tert-butyl groups on the salicylaldehyde moieties enhance the catalyst's enantioselectivity.[1] This application note provides a detailed protocol for the synthesis of the Jacobsen's catalyst, starting from the resolved (1S,2S)-(+)-1,2-Diaminocyclohexane, and summarizes its performance in asymmetric epoxidation reactions.



## **Synthesis Pathway**

The preparation of Jacobsen's catalyst is a straightforward three-step process, which can be accomplished in a standard organic chemistry laboratory.[4][5] The process begins with the chiral resolution of a mixture of 1,2-diaminocyclohexane isomers using L-(+)-tartaric acid to isolate the desired (1R,2R)-diamine (note: the protocol below starts with the commercially available enantiopure diamine). The resolved diamine is then condensed with two equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde to form the Schiff base, commonly referred to as the salen ligand.[3][4] In the final step, the salen ligand is metallated with manganese(II) acetate, followed by air oxidation and addition of a chloride source, to yield the final Mn(III) complex.[3]

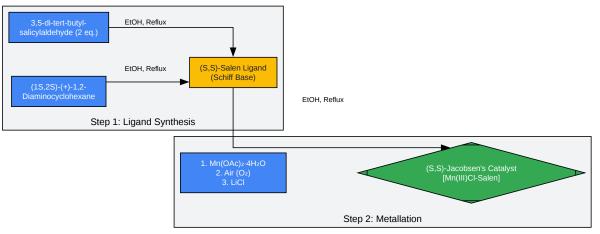


Figure 1: Synthesis Pathway of Jacobsen's Catalyst

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Caption: Overall synthetic route from the chiral diamine to the final catalyst.

## **Experimental Protocols**



The following protocols are adapted from established literature procedures for the synthesis of the salen ligand and the final Jacobsen's catalyst.[3][5] All manipulations should be performed in a well-ventilated fume hood.

### **Protocol 1: Synthesis of the Salen Ligand**

(S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **(1S,2S)-(+)-1,2-Diaminocyclohexane** (0.57 g, 5.0 mmol) and 30 mL of absolute ethanol. Stir the mixture to dissolve the diamine.
- Aldehyde Addition: In a separate beaker, dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.34 g, 10.0 mmol) in 15 mL of absolute ethanol, gently heating if necessary.
- Condensation Reaction: Add the warm aldehyde solution to the diamine solution in the flask. Heat the resulting yellow solution to reflux and maintain reflux for 30 minutes.
- Isolation: After reflux, add 5 mL of deionized water to the mixture. Cool the flask in an icewater bath for 30 minutes to facilitate precipitation of the product.
- Purification: Collect the bright yellow solid by vacuum filtration and wash the crystals with cold 95% ethanol (2 x 10 mL).
- Drying and Characterization: Dry the product under vacuum. The expected yield is typically high. Characterize the ligand by melting point (reference mp 200-203 °C) and spectroscopic methods (¹H NMR, IR).[3]

#### Protocol 2: Synthesis of (S,S)-Jacobsen's Catalyst

 $[(S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino] manganese (III) \ chloride$ 

- Reaction Setup: Place the dried salen ligand (from Protocol 1) in a 250 mL round-bottom flask with a magnetic stir bar. Add 100 mL of absolute ethanol.
- Manganese Addition: Heat the yellow suspension to reflux. In a single portion, add solid manganese(II) acetate tetrahydrate (Mn(OAc)<sub>2</sub>·4H<sub>2</sub>O, 2.0 equivalents based on the ligand). The mixture will turn orange-brown.



- Oxidation: Continue to reflux for an additional 30 minutes. After this period, bubble air through the solution using a Pasteur pipette or a gas dispersion tube while maintaining reflux for 1 hour. The color of the mixture will darken to a deep brown.
- Chloride Addition: After air oxidation, add solid lithium chloride (LiCl, 1.2 equivalents) to the hot solution and continue to stir for 5 minutes.
- Isolation: Cool the flask to room temperature, then place it in an ice-water bath for 30 minutes to ensure complete precipitation of the dark brown catalyst.
- Purification and Drying: Collect the solid product by vacuum filtration, washing it with cold water (2 x 20 mL). Dry the catalyst under vacuum. The reference melting point is 324-326 °C.[3]

# **Quantitative Data Summary**

The following tables provide a summary of the reagents used in the synthesis and the typical performance of the resulting catalyst in the asymmetric epoxidation of various alkenes.

Table 1: Reagents for Jacobsen's Catalyst Synthesis

Reagent	Molar Mass ( g/mol )	Step Used	Stoichiometry
(1S,2S)-(+)-1,2- Diaminocyclohexa ne	114.19	1	1.0 eq
3,5-di-tert-butyl-2- hydroxybenzaldehyde	234.34	1	2.0 eq
Manganese(II) acetate tetrahydrate	245.09	2	2.0 eq

| Lithium Chloride | 42.39 | 2 | 1.2 eq |

Table 2: Performance of (S,S)-Jacobsen's Catalyst in Asymmetric Epoxidation



Entry	Alkene Substrate	Yield (%)	Enantiomeric Excess (ee, %)
1	cis-β- Methylstyrene	>98	92
2	cis-Stilbene	97	>98
3	1,2- Dihydronaphthalene	89	97
4	Indene	90	88
5	2,2- Dimethylchromene	96	97

Data compiled from literature sources demonstrating general catalyst efficacy.[6]

# **General Experimental Workflow**

The overall workflow for synthesizing and utilizing Jacobsen's catalyst involves a series of standard laboratory techniques, from reaction setup to product analysis.



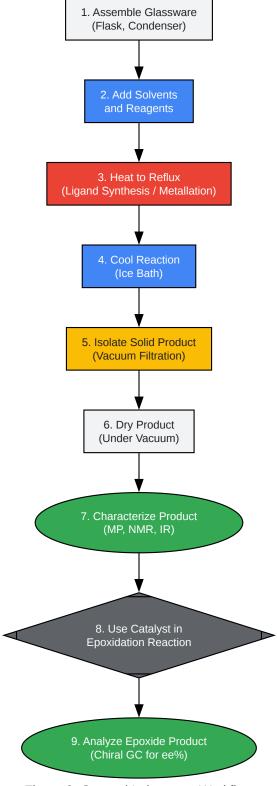


Figure 2: General Laboratory Workflow

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Caption: A step-by-step workflow for synthesis and application.



#### Conclusion

The synthesis of Jacobsen's catalyst from **(1S,2S)-(+)-1,2-Diaminocyclohexane** is a robust and reproducible procedure that provides access to a powerful tool for asymmetric catalysis.[4] [5] The protocols outlined in this document, supported by quantitative performance data, offer researchers and drug development professionals a comprehensive guide for preparing and utilizing this catalyst. Its high enantioselectivity across a range of olefin substrates underscores its continued relevance and importance in the stereoselective synthesis of chiral molecules.[2] [6]

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